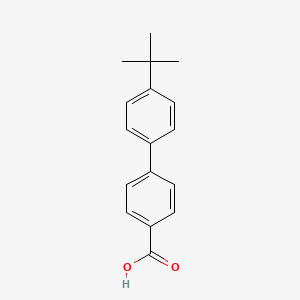

4-(4-tert-Butylphenyl)benzoic Acid

説明

Contextualization within Benzoic Acid Derivatives and Biphenyl (B1667301) Carboxylic Acid Scaffolds

4-(4-tert-Butylphenyl)benzoic acid is an organic compound that belongs to two significant classes of molecules: benzoic acid derivatives and biphenyl carboxylic acids. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are widely found in nature and are crucial intermediates in the biosynthesis of many secondary metabolites. ymerdigital.com The core structure of benzoic acid, a benzene (B151609) ring attached to a carboxyl group, serves as a fundamental building block in the synthesis of a vast array of organic molecules with diverse applications. nih.govpreprints.orgresearchgate.net These applications range from being used as food preservatives to serving as precursors for pharmaceuticals and agrochemicals. ymerdigital.comjustlonghealth.com

The biphenyl scaffold, consisting of two connected phenyl rings, is another key structural motif in medicinal chemistry and materials science. Biphenyl-derived carboxylic acids, in particular, have been identified as important pharmaceuticals. ajgreenchem.comajgreenchem.com This structural framework provides a rigid yet conformationally flexible backbone that can be readily functionalized to interact with biological targets or to assemble into highly ordered materials. The synthesis of biphenyl carboxylic acids is often achieved through methods like the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.comresearchgate.net

This compound combines these two important structural features. The presence of the tert-butyl group, a bulky and lipophilic substituent, significantly influences the molecule's physical and chemical properties, including its solubility and melting point. chemicalbook.comchembk.com This specific substitution pattern makes it a valuable compound in various research and industrial applications.

Significance in Contemporary Organic and Materials Science Research

In contemporary research, this compound and its derivatives are of significant interest due to their versatile applications. In organic synthesis, the carboxylic acid group can be readily converted into other functional groups, making it a useful intermediate for creating more complex molecules. ontosight.ai

The rigid biphenyl core decorated with the bulky tert-butyl group makes this compound a key component in the design and synthesis of advanced materials. One of the most prominent areas of its application is in the field of liquid crystals. chembk.com The specific shape and polarity of molecules like this allow them to self-assemble into phases that exhibit properties of both liquids and solids, which is essential for technologies like displays. nih.govresearchgate.netscilit.com

Furthermore, the carboxylic acid moiety can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). researchgate.netescholarship.org These are highly porous materials with potential applications in gas storage, separation, and catalysis. The tert-butyl group can influence the pore size and surface properties of the resulting MOF.

The compound and its derivatives also find use in the polymer industry as modifiers for alkyd resins and as polymerization regulators for polyesters. chemicalbook.com A derivative of this compound is used in the manufacturing of Avobenzone, a widely used UVA blocker in sunscreens and other cosmetic products. vinatiorganics.com

Overview of Key Research Domains

The research applications of this compound are diverse and span several key scientific domains:

Liquid Crystals: The unique molecular geometry of this compound makes it a valuable building block for creating liquid crystalline materials. chembk.comnih.gov Researchers investigate how its structure influences the phase behavior and electro-optical properties of liquid crystal mixtures. researchgate.netnih.gov The related compound 4-methoxybenzylidene-4′–butylaniline (MBBA) was famously used in early liquid crystal displays. mdpi.com

Metal-Organic Frameworks (MOFs): The carboxylate group of this compound can coordinate to metal centers to form extended, porous networks. researchgate.net Research in this area focuses on synthesizing novel MOFs with tailored properties for applications such as gas storage, separations, and catalysis. escholarship.org

Organic Synthesis and Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis of more complex organic molecules. ajgreenchem.commdpi.com While many biphenyl carboxylic acids are explored for their potential as anticancer agents, the specific biological activities of this compound itself are a subject of ongoing investigation. nih.govnih.govnih.gov

Polymer and Materials Science: It is used as a modifier for alkyd resins and a polymerization regulator for polyesters. chemicalbook.com Its derivatives are also used in the formulation of coatings and lubricants. vinatiorganics.comfishersci.pt

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H18O2 | chembk.comuni.lu |

| Molar Mass | 254.32 g/mol | chembk.com |

| Appearance | White to off-white solid, powder to crystal | chemicalbook.comchembk.com |

| Melting Point | 162-165 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 392.9 ± 21.0 °C (Predicted) | chembk.com |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol (B129727), and chloroform (B151607). | chembk.com |

| pKa | 4.22 ± 0.10 (Predicted) | chembk.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-tert-butylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIOPONJCVOCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337278 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-42-5 | |

| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-Butylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Esterification Reactions of 4-(4-tert-Butylphenyl)benzoic Acid

The esterification of this compound is a significant reaction, primarily for producing methyl 4-tert-butylbenzoate, an ester with wide applications in pharmaceuticals, perfumes, and cosmetics. scispace.com

To enhance the efficiency of the esterification of this compound with methanol (B129727), parametric optimization has been a key area of study. Research employing the Taguchi statistical analysis method has been conducted to identify the optimal conditions for maximizing the conversion of the acid. scispace.com The study focused on three main process parameters: catalyst concentration, the molar ratio of methanol to acid, and reaction time. scispace.com

The optimal conditions determined through this statistical approach are detailed below. scispace.com

Table 1: Optimal Parameters for the Esterification of this compound

| Parameter | Optimal Value |

|---|---|

| Catalyst Concentration (Methane Sulphonic Acid) | 10% w/w (with respect to the acid) |

| Molar Ratio (Methanol to Acid) | 5:1 |

| Reaction Time | 2 hours |

This interactive table summarizes the optimal reaction conditions for the esterification of this compound as determined by parametric optimization studies. scispace.com

These optimized parameters provide a clear pathway for process intensification, enabling higher yields of methyl 4-tert-butylbenzoate in a shorter timeframe. scispace.com

Kinetic investigations into the esterification of this compound have been crucial for understanding the reaction's progress and developing a governing rate equation. scispace.com Studies have shown that the reaction kinetics are not straightforward and can be described by a multi-stage model. scispace.com

The esterification process, catalyzed by methane (B114726) sulphonic acid, was found to follow:

An irreversible pseudo-second-order rate in the initial phase of the reaction. scispace.com

A reversible second-order rate in the subsequent phase. scispace.com

This kinetic model, which accounts for both the initial irreversible and later reversible stages, has shown good agreement with experimental results, providing a robust tool for predicting reaction conversion over time. scispace.com The study of the esterification of other carboxylic acids, such as benzoic acid, often confirms first or second-order kinetics depending on the specific catalyst and reaction conditions. researchgate.netdnu.dp.ua

In the context of sustainable chemistry, the use of green catalysts for the esterification of this compound is of significant interest. Methane sulphonic acid (MSA) has been identified as an effective and environmentally friendly catalyst for this reaction. scispace.com MSA is considered a green catalyst due to its lower corrosivity (B1173158) and toxicity compared to traditional mineral acids like sulfuric acid. scispace.com

The broader field of esterification has seen the application of various green catalysts, including:

Deep eutectic solvents (DES): These have shown high catalytic activity in the esterification of benzoic acid with different alcohols, offering advantages like ease of preparation, low cost, and recyclability. dergipark.org.tr

Ionic liquids: These have also been used as catalysts for benzoic acid esterification. dergipark.org.tr

Solid acid catalysts: Materials like functionalized silica (B1680970) gel and ion exchange resins are being explored as reusable and environmentally benign catalysts for esterification reactions. researchgate.net

The application of such green catalysts aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous materials. dergipark.org.tr

Oxidative Synthesis Routes from Alkyl Aromatic Precursors

The primary route for synthesizing this compound is through the oxidation of its alkyl aromatic precursor, 4-tert-butyltoluene (B18130). chemicalbook.com This process is a cornerstone of its industrial production.

The liquid-phase air oxidation of 4-tert-butyltoluene is a well-established method for producing this compound. chemicalbook.comacs.org This process typically involves bubbling air through liquid 4-tert-butyltoluene at elevated temperatures in the presence of a catalyst. researchgate.net

Research has focused on optimizing the reaction conditions to maximize the yield and selectivity of the desired acid. Key parameters that influence the reaction include air flow rate, reaction temperature, and catalyst concentration. researchgate.net A study utilizing a tailored bubbling reactor and a cobalt acetylacetonate(II) catalyst under atmospheric pressure proposed a serial reaction mechanism for the oxidation. researchgate.net

Table 2: Optimized Conditions for Liquid-Phase Air Oxidation of 4-tert-Butyltoluene

| Parameter | Optimal Value | Result |

|---|---|---|

| Air Flow Rate | 150 mL/min | PTBT Conversion: 54.9% |

| Reaction Temperature | 150°C | PTBA Yield: 94.8% |

| Catalyst Concentration (Cobalt) | 0.003% (mass fraction) |

This interactive table presents the optimized reaction conditions for the synthesis of p-tert-butylbenzoic acid (PTBA) from p-tert-butyltoluene (PTBT) via liquid-phase air oxidation, highlighting the achievable conversion and yield. researchgate.net

The efficiency of the oxidation of 4-tert-butyltoluene is heavily reliant on the catalyst used. Various transition metal-based catalysts have been investigated to improve reaction rates and product selectivity. researchgate.netresearchgate.net

Cobalt and manganese compounds are particularly effective catalysts for this transformation. researchgate.netresearchgate.net For instance, cobalt acetylacetonate(II) has been successfully used to catalyze the air oxidation of 4-tert-butyltoluene. researchgate.net Bimetallic systems, such as Co-Mn-HMS (hexagonal mesoporous silica), have also been explored. A Co-Mn-HMS catalyst with 4 wt.% loading of both cobalt and manganese demonstrated significant catalytic performance in the oxidation of 4-tert-butyltoluene with O₂, achieving a 43.7% conversion of 4-tert-butyltoluene and a 27.4% yield of 4-tert-butylbenzaldehyde (B1265539) under mild liquid-phase conditions. researchgate.net

Furthermore, the partial oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde using hydrogen peroxide in acetic acid can be catalyzed by bromide ions in combination with cobalt(II) acetate (B1210297) or cerium(III) acetate. nih.gov Cobalt(II) catalysts in this system show high selectivity (75-80%) towards the aldehyde by efficiently oxidizing the intermediate benzylic radical. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-butylbenzaldehyde |

| 4-tert-butylbenzyl acetate |

| 4-tert-butylbenzyl alcohol |

| 4-tert-butylbenzyl bromide |

| 4-tert-butyltoluene |

| Acetic Acid |

| Air |

| Benzoic Acid |

| Benzyl tri-ethyl ammonium (B1175870) chloride |

| Cerium(III) acetate |

| Cobalt acetylacetonate(II) |

| Cobalt(II) acetate |

| Deep eutectic solvents |

| Hydrogen peroxide |

| Ionic liquids |

| Methane sulphonic acid |

| Methanol |

| Methyl 4-tert-butylbenzoate |

| p-toluene sulfonic acid |

Electrochemical Oxidation Strategies

Electrochemical oxidation presents a modern and environmentally conscious approach for the synthesis of carboxylic acids. The synthesis of this compound can be envisioned through the oxidation of its precursor, 4-tert-butyltoluene. Direct electrochemical oxidation of 4-tert-butyltoluene has been demonstrated to yield 4-tert-butyl benzaldehyde (B42025) dimethyl acetal (B89532) with high efficiency. vapourtec.com

The process typically involves the use of specific anode materials, such as Pb-Sb alloys, which have shown good yields for the formation of the intermediate p-tert-butylbenzaldehyde at 60°C in 1 M H2SO4. researchgate.net This aldehyde can then be readily oxidized to the final carboxylic acid product. While ketones are generally resistant to oxidation, aldehydes are easily converted to carboxylic acids using various oxidizing agents. ncert.nic.injove.com

Table 1: Electrochemical Oxidation of 4-tert-Butyltoluene Precursor

| Precursor | Anode Material | Conditions | Intermediate Product | Yield |

|---|---|---|---|---|

| 4-tert-Butyltoluene | Pb-Sb alloy | 1 M H2SO4, 60°C | p-tert-Butylbenzaldehyde | Good researchgate.net |

| 4-tert-Butyltoluene | Not specified | Not specified | 4-tert-Butyl benzaldehyde dimethyl acetal | 88% vapourtec.com |

Hydrolytic Routes from Complex Organic Precursors

Hydrolysis of Thioamide Intermediates

The hydrolysis of thioamides provides a viable route to carboxylic acids. Thioamides, which are bioisosteres of amides, can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid and an ammonium salt. youtube.commasterorganicchemistry.com This method can be applied to the synthesis of this compound starting from a suitable thioamide precursor, such as N-substituted-4-(4-tert-butylphenyl)thiobenzamide.

The mechanism for acid-catalyzed amide hydrolysis involves the initial protonation of the carbonyl (or thiocarbonyl) group, which enhances the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the activated carbon. Following a series of proton transfers, the nitrogen-containing group is eliminated as an amine, which is subsequently protonated under the acidic conditions to form an ammonium ion. The final deprotonation of the protonated carbonyl yields the carboxylic acid. youtube.com This process is generally irreversible because the resulting amine is protonated and thus non-nucleophilic, preventing the reverse reaction. youtube.com

While amides are notoriously stable, the hydrolysis can be driven to completion with heat and strong acid or base. khanacademy.orgchemistrysteps.com

Table 2: General Conditions for Amide/Thioamide Hydrolysis

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Amide/Thioamide | H2O, H+ (e.g., H2SO4) | Heat | Carboxylic Acid + Ammonium Salt youtube.comkhanacademy.org |

| Amide/Thioamide | H2O, OH- (e.g., NaOH) | Heat | Carboxylate Salt + Amine khanacademy.orgchemistrysteps.com |

Multicomponent Coupling and Functionalization Strategies

Nickel-Catalyzed 1,2-Carboacylation of Alkenes Incorporating 4-tert-Butylphenyl Moieties

Nickel-catalyzed multicomponent reactions offer an efficient way to construct complex molecules from simple starting materials. A three-component 1,2-carboacylation of an alkene can be employed to synthesize a ketone precursor to this compound. This reaction would involve the coupling of an alkene, an acyl chloride, and an organometallic reagent containing the 4-tert-butylphenyl group, such as 4-tert-butylphenylboronic acid. nih.govnih.gov

The catalytic cycle typically involves the formation of a nickel(0) species that undergoes oxidative addition with the organometallic reagent and the acyl chloride. The resulting complex then reacts with the alkene, leading to the formation of a new carbon-carbon bond and a ketone product after reductive elimination. nih.gov

The resulting ketone, for example, 1-(4-(4-tert-butylphenyl)phenyl)ethan-1-one, can then be oxidized to the desired this compound. While ketones are generally resistant to oxidation, strong oxidizing agents under vigorous conditions can cleave the carbon-carbon bonds to produce carboxylic acids. ncert.nic.in Alternatively, the Baeyer-Villiger oxidation can convert the ketone to an ester, which is then hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com

Table 3: Hypothetical Nickel-Catalyzed 1,2-Carboacylation for Precursor Synthesis

| Alkene | Acyl Source | Aryl Source | Catalyst System | Product (Ketone Precursor) |

|---|---|---|---|---|

| Ethylene (B1197577) | Acetyl Chloride | 4-tert-Butylphenylboronic Acid | Ni(0) catalyst | 1-(4-(4-tert-butylphenyl)phenyl)ethan-1-one |

Catalyst-Free Hydroboration of Carboxylic Acids

A catalyst-free hydroboration method provides a mild and efficient way to functionalize carboxylic acids by reducing them to the corresponding alcohols. This deoxygenative hydroboration can be applied to this compound using pinacolborane (HBpin) as the hydroborating agent. acs.org

The reaction proceeds under solvent-free conditions at room temperature, offering a green and scalable protocol. acs.org The process involves the reaction of the carboxylic acid with an excess of pinacolborane, leading to the formation of an alkyl boric ester intermediate. This intermediate can then be hydrolyzed to yield the corresponding alcohol, in this case, (4-(4-tert-butylphenyl)phenyl)methanol. acs.org

Studies have shown that this transformation is highly efficient for a wide range of aromatic and aliphatic carboxylic acids, with excellent chemoselectivity and functional group tolerance. acs.org For benzoic acid, a quantitative conversion to the borate (B1201080) ester can be achieved within hours at ambient temperature using a slight excess of HBpin. acs.org

Table 4: Catalyst-Free Hydroboration of Benzoic Acid with Pinacolborane

| Substrate | Reagent | Conditions | Time | Conversion |

|---|---|---|---|---|

| Benzoic Acid | HBpin (3.0 equiv) | Room Temp, Neat | 4 h | 85% acs.org |

| Benzoic Acid | HBpin (3.3 equiv) | Room Temp, Neat | 4 h | 95% acs.org |

| Benzoic Acid | HBpin (3.3 equiv) | Room Temp, Neat | 6 h | >99% acs.org |

Supramolecular Chemistry and Crystal Engineering of 4 4 Tert Butylphenyl Benzoic Acid

Self-Assembly via Hydrogen Bonding Interactions

The carboxylic acid moiety of 4-(4-tert-Butylphenyl)benzoic acid is a primary driver in its self-assembly, leading to predictable and stable supramolecular structures.

Formation of Centrosymmetric Carboxylic Acid Dimers

In the solid state, carboxylic acids commonly form highly stable centrosymmetric dimers through a pair of O–H···O hydrogen bonds. This well-established motif is a cornerstone of supramolecular chemistry. For the related compound, 4-tert-butylbenzoic acid, crystallographic studies have confirmed the presence of such dimers. It is therefore highly probable that this compound also adopts this dimeric structure, where two molecules are held together in a head-to-head arrangement by strong hydrogen bonds between their carboxyl groups.

Crystallographic Analysis and Structural Elucidation

To fully understand the three-dimensional structure of this compound, single-crystal X-ray diffraction is the definitive technique.

Single-Crystal X-ray Diffraction Studies

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, based on the analysis of the closely related 4-tert-butylbenzoic acid, we can anticipate the key crystallographic features. The crystal system would likely be monoclinic or orthorhombic, with a space group that accommodates the formation of centrosymmetric dimers.

Anticipated Crystallographic Data for this compound (Hypothetical)

| Parameter | Anticipated Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~15-20 |

| b (Å) | ~5-10 |

| c (Å) | ~10-15 |

| β (°) | ~90-110 |

| Z | 4 |

This table is a hypothetical representation based on related structures and is for illustrative purposes only.

Influence of Molecular Architecture on Supramolecular Aggregation

The specific architecture of this compound, with its linear arrangement of a bulky tert-butyl group, a biphenyl (B1667301) unit, and a carboxylic acid function, has a profound influence on its aggregation behavior. The combination of the directional and strong hydrogen bonding from the carboxylic acid and the less directional but significant aromatic and van der Waals interactions from the biphenyl and tert-butyl groups leads to a complex energy landscape for crystallization. The final crystal structure represents a delicate balance of these competing interactions, resulting in a unique and stable three-dimensional architecture. The presence of the second phenyl ring, as compared to 4-tert-butylbenzoic acid, would likely enhance the role of π-π stacking in directing the supramolecular assembly.

Applications in Directed Supramolecular Assembly

The molecular architecture of this compound, featuring a carboxylic acid group, a biphenyl core, and a bulky tert-butyl substituent, makes it a compelling candidate for applications in directed supramolecular assembly. These structural components provide a foundation for predictable and controllable non-covalent interactions, which are the cornerstone of crystal engineering and the rational design of functional solid-state materials. The primary driving forces for the assembly of this molecule are hydrogen bonding and aromatic interactions, including π-π stacking.

The carboxylic acid moiety is a particularly robust functional group for forming strong and directional hydrogen bonds. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capacity allows for the formation of highly stable, centrosymmetric carboxylic acid dimers through O-H···O hydrogen bonds. This dimeric synthon is a common and predictable motif in the crystal structures of many carboxylic acids and serves as a fundamental building block for more complex supramolecular architectures.

The strategic combination of these features allows for the use of this compound in the construction of co-crystals. By introducing a complementary molecule (a co-former) that can participate in hydrogen bonding or other non-covalent interactions, it is possible to create novel crystalline solids with tailored properties. For instance, co-crystallization with nitrogen-containing heterocyclic compounds, such as pyridines or pyrimidines, can lead to the formation of strong N-H···O or O-H···N hydrogen bonds, resulting in extended one-dimensional tapes, two-dimensional sheets, or three-dimensional networks.

The principles of supramolecular assembly also suggest that this compound can be used to construct metal-organic frameworks (MOFs). Upon deprotonation of the carboxylic acid, the resulting carboxylate can coordinate to metal ions or clusters, forming extended networks with potential applications in gas storage, catalysis, and sensing. The biphenyl unit contributes to the structural integrity and potential porosity of such frameworks.

While specific, detailed research on the directed supramolecular assembly of this compound is not extensively documented in publicly available literature, the established principles of supramolecular chemistry and crystal engineering provide a strong basis for its potential applications. The predictable nature of its functional groups allows for a rational design approach to the construction of novel solid-state materials with desired structural and functional properties.

| Compound Name | Role in Supramolecular Assembly | Key Intermolecular Interactions |

| This compound | Primary building block | O-H···O hydrogen bonding (dimer formation), π-π stacking |

| Pyridine | Co-former | O-H···N hydrogen bonding |

| 4,4'-Bipyridine | Co-former | O-H···N hydrogen bonding, formation of extended structures |

| Metal Ions | Nodes in MOFs | Coordination bonds with carboxylate |

Advanced Applications in Materials Science and Industrial Process Development

Polymer Science and Engineering

In the realm of polymer science, 4-(4-tert-Butylphenyl)benzoic acid serves as a critical additive for modifying and controlling the properties of resins and polyesters.

Role as a Modifier for Alkyd Resins

Alkyd resins, which are widely used in paints and coatings, can be chemically modified to improve their performance characteristics. Benzoic acid and its derivatives are known to be used as "chain-stoppers" during the polymerization of alkyd resins. This process helps to control the molecular weight of the polymer, which in turn influences properties like drying time and hardness. nih.govnih.gov The incorporation of monofunctional carboxylic acids, such as this compound, terminates the growing polymer chain, preventing gelation and resulting in resins with shorter drying times, often referred to as "rapid" or "chain-stopped" alkyds. nih.gov

While specific research detailing the effects of this compound is not extensively documented in publicly available literature, the closely related compound, 4-tert-Butylbenzoic acid (PTBBA), is commercially marketed as a modifier for alkyd resins. fusokk.co.jp The bulky tert-butyl group in these modifiers is expected to enhance properties such as solubility in organic solvents and compatibility with other components in a coating formulation. The introduction of the biphenyl (B1667301) structure from this compound could potentially contribute to improved thermal stability and mechanical properties of the final coating.

Below is a table illustrating the general components of a modified alkyd resin:

| Component | Function | Example |

| Polyol | Provides hydroxyl groups for esterification | Glycerol, Pentaerythritol |

| Dibasic Acid | Forms the polyester backbone | Phthalic anhydride, Isophthalic acid |

| Fatty Acid/Oil | Imparts flexibility and drying properties | Soybean oil, Linseed oil |

| Modifier | Controls molecular weight and enhances properties | This compound |

Application as a Polymerization Regulator for Polyesters

The synthesis of polyesters involves the controlled reaction between diols and dicarboxylic acids. The precise control of the polymerization process is crucial for achieving the desired molecular weight and, consequently, the final properties of the polyester. Monofunctional acids are often employed as regulators to cap the polymer chains and control the degree of polymerization.

A study on the optimization of reaction parameters for the production of p-tert-butylbenzoic acid highlights its use as a process regulator in the polymer industry for producing alkyd and polyester resins. researchgate.net This suggests that this compound, with its similar structure, can also function effectively as a polymerization regulator. The introduction of the bulky 4-(4-tert-butylphenyl)phenyl group at the end of a polyester chain can influence the polymer's solubility, melt viscosity, and thermal behavior.

Development of Functional Materials

The distinct molecular architecture of this compound makes it a valuable building block in the creation of advanced functional materials.

Integration into Liquid Crystal (LC) Systems

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid but maintain a degree of order. The rod-like shape of many liquid crystal molecules is a key factor in their ability to form these ordered phases.

Benzoic acid derivatives are commonly used in the synthesis of liquid crystalline materials. nih.govtubitak.gov.tr The rigid biphenyl core of this compound, combined with the flexible tert-butyl group, provides a molecular geometry conducive to the formation of liquid crystalline phases. While direct synthesis and characterization of liquid crystals based solely on this compound are not extensively reported, its structural motifs are present in known liquid crystalline compounds. The synthesis of novel liquid crystals often involves the esterification of such benzoic acid derivatives with other mesogenic (liquid crystal-forming) molecules. tubitak.gov.tr

The integration of this compound into liquid crystal structures could potentially influence their transition temperatures, optical properties, and alignment behavior, making them suitable for applications in displays and sensors.

Formulation as a Corrosion Inhibitor

Corrosion is a major concern in many industrial applications. Corrosion inhibitors are chemical compounds that, when added to a liquid or gas, decrease the corrosion rate of a material, typically a metal or an alloy. Organic compounds containing heteroatoms and aromatic rings are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film.

Research has shown that heterocyclic compounds containing tert-butyl groups can act as effective corrosion inhibitors for carbon steel in acidic environments. nih.gov Furthermore, a study on the production of p-tert-butylbenzoic acid mentions its use as an anticorrosive additive. researchgate.net This indicates a strong potential for this compound to also exhibit corrosion-inhibiting properties. The presence of the aromatic rings and the carboxylic acid group would facilitate adsorption on metal surfaces, while the bulky tert-butyl group could enhance the formation of a dense, protective layer.

The following table summarizes the potential role of different parts of the this compound molecule in corrosion inhibition:

| Molecular Feature | Potential Role in Corrosion Inhibition |

| Biphenyl Ring System | Adsorption onto the metal surface via π-electrons |

| Carboxylic Acid Group | Anchoring to the metal surface |

| tert-Butyl Group | Formation of a bulky, hydrophobic barrier |

Optimization of Industrial Chemical Processes

The efficient and cost-effective production of chemicals is a cornerstone of the chemical industry. Process optimization involves adjusting process parameters to maximize yield and purity while minimizing costs and environmental impact.

The industrial production of substituted benzoic acids like p-tert-butylbenzoic acid has been the subject of optimization studies. researchgate.netresearchgate.net These studies typically investigate the effects of various parameters such as reaction time, temperature, catalyst loading, and solvent quantity to determine the optimal conditions for the oxidation reaction that produces the acid. researchgate.netresearchgate.net For instance, in the production of p-tert-butylbenzoic acid via the oxidation of p-tert-butyltoluene, researchers have identified the optimal temperature, reactant-to-solvent ratio, and catalyst concentration to maximize the conversion rate. researchgate.netresearchgate.net

Similar optimization strategies can be applied to the industrial synthesis of this compound. A likely synthetic route would involve the oxidation of 4-tert-butyl-4'-methylbiphenyl. An optimized industrial process would involve a detailed study of the reaction kinetics and the influence of various process variables to achieve high yield and purity of the final product in a cost-effective and environmentally responsible manner.

Development of New Synthetic Methodologies and Routes

The primary route for synthesizing this compound and other biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning method offers a powerful and versatile tool for creating carbon-carbon bonds between aromatic rings. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A common synthetic approach for this compound involves the reaction of 4-bromobenzoic acid with 4-tert-butylphenylboronic acid. This methodology has been the subject of extensive research to improve efficiency, yield, and environmental friendliness.

Key Reactants in Suzuki-Miyaura Synthesis:

| Reactant A | Reactant B |

| 4-bromobenzoic acid | 4-tert-butylphenylboronic acid |

| 4-iodobenzoic acid | 4-tert-butylphenylboronic acid |

| Methyl 4-bromobenzoate | 4-tert-butylphenylboronic acid |

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, studies have explored the use of water-soluble catalysts and aqueous solvent systems to minimize the environmental impact of the synthesis. One such development involves a catalyst comprising a palladium(II) complex and a cyclodextrin, which has shown high activity in aqueous-organic solvent mixtures at room temperature. rsc.org This approach not only promotes a greener chemical process but also simplifies product separation.

Another area of development is the use of novel palladium catalysts and ligands that can operate under milder conditions and with lower catalyst loadings. Research has demonstrated that highly efficient Suzuki-Miyaura coupling reactions can be achieved at room temperature in water, under aerobic conditions, and with very low amounts of a palladium-glycine complex catalyst. rsc.org These methodologies represent a significant step forward in making the synthesis of this compound more economical and scalable for industrial applications.

Table of Synthetic Methodologies for Biphenyl Carboxylic Acids:

| Catalyst System | Solvent | Base | Temperature | Yield | Reference |

| PdCl2(NH2CH2COOH)2 | Water | K2CO3 | Room Temp | 89-99% | rsc.org |

| Ad-L-PdCl2⊂dmβ-CD | Water-MeOH | Na2CO3 | Room Temp | >98% | rsc.org |

| Palladium on Carbon | Ethanol/Water | Na2CO3 | 80 °C | High | Generic Suzuki |

| Pd(PPh3)4 | Toluene/Water | K2CO3 | 90 °C | Good | Generic Suzuki |

Study of Reaction Mechanisms and Reaction Condition Optimization

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on a synergistic interplay of various parameters, including the choice of catalyst, ligand, base, and solvent system. A thorough understanding of the reaction mechanism is crucial for optimizing these conditions to achieve high yields and purity of this compound.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromobenzoic acid) to form an organopalladium(II) complex.

Transmetalation: The organopalladium(II) complex then reacts with the organoboron compound (e.g., 4-tert-butylphenylboronic acid), which is activated by the base. This step involves the transfer of the aryl group from the boron atom to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the biphenyl product, this compound, and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Optimization studies for the synthesis of biphenyl carboxylic acids have systematically investigated the impact of different reaction components.

Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, the use of specific phosphine ligands can significantly enhance catalytic activity, stability, and the range of compatible functional groups. For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition step and facilitate the reductive elimination.

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. A variety of inorganic and organic bases have been tested, with carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) being commonly used. The strength and solubility of the base can influence the reaction rate and yield. Studies have shown that for the synthesis of biphenyl-4-carboxylic acid, K₂CO₃ can provide excellent yields in aqueous media. rsc.org

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (in the case of two-phase systems). Mixtures of water with organic solvents like methanol (B129727), ethanol, or toluene are frequently employed. The development of reactions in neat water is a significant goal for green chemistry, and successful high-yield syntheses of biphenyl carboxylic acids have been reported in water at room temperature. rsc.org

Temperature: While many Suzuki-Miyaura reactions are conducted at elevated temperatures to ensure a reasonable reaction rate, recent research has focused on developing catalytic systems that are active at room temperature. This not only reduces energy consumption but can also improve the selectivity of the reaction by minimizing side reactions.

Table of Optimized Reaction Conditions for Suzuki-Miyaura Coupling of 4-bromobenzoic acid:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | 0.1 mol% [PdCl2(NH2CH2COOH)2] | 0.5 mol% Ad-L-PdCl2⊂dmβ-CD | Pd(PPh3)4 |

| Aryl Halide | 4-bromobenzoic acid | 4-bromobenzoic acid | 4-bromobenzoic acid |

| Boronic Acid | Phenylboronic acid | Phenylboronic acid | 4-tert-butylphenylboronic acid |

| Base | K2CO3 (3.0 mmol) | Na2CO3 (1.2 mmol) | K2CO3 |

| Solvent | Water (5.0 mL) | Water-MeOH (3/1, v/v) | Toluene/Ethanol/Water |

| Temperature | Room Temperature | Room Temperature | Reflux |

| Time | 1.5 h | 4 h | 12 h |

| Yield | >95% | >98% | >90% |

Through the continuous development of novel synthetic routes and a deep understanding of reaction mechanisms, the production of this compound is becoming increasingly efficient and sustainable, paving the way for its broader application in advanced materials and industrial processes.

Medicinal Chemistry and Biological Activity Studies: Mechanistic Insights

Investigation of Biotransformation Pathways and Metabolite Formation

The biological activity of a parent compound is often intrinsically linked to its metabolic fate. Biotransformation can lead to detoxification and excretion, or conversely, to the formation of reactive metabolites that mediate toxicity.

Metabolism to Para-tert-Butylbenzoic Acid as a Toxic Principle

A number of para-substituted benzoic acids, and chemicals that are metabolized to them, have been found to produce adverse effects, particularly on the male reproductive system in rats. researchgate.netresearchgate.net Research has identified para-tert-Butylbenzoic acid (p-TBBA) as a key toxic metabolite for several industrial chemicals, including the fragrance ingredient 3-(4-tert-butylphenyl)-2-methylpropanal and p-tert-butyltoluene. researchgate.netoup.com These precursor compounds undergo metabolic conversion to p-TBBA, which is considered the principal agent responsible for the observed toxicity. oup.com For instance, after oral administration of these precursors to rats, p-TBBA is found in the urine, and p-TBBA itself replicates the toxic effects on the male reproductive system, such as testicular atrophy. oup.com This metabolic activation to a toxic benzoic acid derivative represents a critical initiating event in the adverse outcome pathway. researchgate.netresearchgate.net

Formation of Coenzyme A Conjugates (e.g., p-tert-Butylbenzoyl CoA)

Once formed, p-TBBA can be further metabolized through conjugation with Coenzyme A (CoA) to form p-tert-Butylbenzoyl CoA. researchgate.net This metabolic step is a key feature linked to the compound's toxicity. nih.gov Studies using plated primary rat hepatocytes have shown that chemicals metabolized to p-alkyl-benzoic acids lead to the accumulation of high and stable levels of their corresponding p-alkyl-benzoyl-CoA conjugates. researchgate.netresearchgate.net It is hypothesized that the persistent accumulation of these CoA conjugates within testicular cells could impair male reproduction by interfering with essential CoA-dependent processes necessary for spermatogenesis, such as lipid metabolism and energy production. researchgate.netoup.com This mechanistic link suggests that the formation and accumulation of CoA conjugates are mechanistically tied to the inhibition of spermatogenesis. researchgate.netnih.gov

Species Specificity of Metabolic Processes and Conjugate Accumulation

The toxicological effects associated with p-TBBA and its precursors exhibit significant species specificity. The accumulation of p-tert-Butylbenzoyl CoA and other related para-substituted CoA conjugates has been observed to be a specific phenomenon in rat hepatocytes. researchgate.net In contrast, similar studies conducted with rabbit and human hepatocytes did not show a comparable accumulation of these CoA conjugates. researchgate.net This species-specific difference in metabolism is crucial for risk assessment, as it indicates that the adverse outcome pathway involving CoA conjugate accumulation may not be relevant to humans. researchgate.net The differing metabolic handling of these compounds across species underscores the importance of selecting appropriate animal models in toxicological studies.

Molecular Toxicology and Cellular Mechanisms

At the cellular level, toxic metabolites can interact with various molecular targets, leading to functional impairments and cell death. The following sections describe the specific cellular mechanisms of toxicity associated with p-TBBA.

Mechanisms of Spermatotoxicity and Effects on Spermatogenesis in Mammalian Models

The spermatotoxicity of p-TBBA in rats is a well-documented adverse effect. researchgate.netnih.gov In ex vivo studies using rat seminiferous tubule cultures, p-TBBA was shown to decrease the populations of germ cells in the later stages of spermatogenesis. researchgate.netnih.gov The underlying mechanism is directly linked to the formation of CoA conjugates. nih.gov The accumulation of these conjugates has a pronounced effect on the cellular metabolome, disrupting lipid balance and other CoA-dependent pathways that are critical for energy production and maintaining the cellular redox system. researchgate.netresearchgate.netnih.gov This metabolic disruption ultimately leads to impaired spermatogenesis and testicular damage, including diffuse tubular testicular degeneration and reduced sperm counts, which have been observed in in vivo rat studies. oup.com

| Initiating Event | Key Metabolic Product | Cellular Impact | Toxicological Outcome |

|---|---|---|---|

| Metabolism of precursor compounds to p-TBBA | p-tert-Butylbenzoyl CoA | Accumulation of CoA conjugates, disruption of lipid metabolism, impaired energy production, altered redox state | Decrease in late-stage germ cells, impaired spermatogenesis, testicular atrophy |

Inhibition of Yeast Sirtuin (Sir2p) Activity

Beyond its effects on reproductive toxicology, the biological activity of p-TBBA has been explored in other contexts. In a study evaluating a series of benzoic acid derivatives as sirtuin inhibitors, 4-tert-butylbenzoic acid (p-TBBA) was identified as the most potent inhibitor of yeast sirtuin (Sir2p) activity among the tested compounds. daneshyari.comnih.govnih.gov Sirtuins are a class of NAD+-dependent histone deacetylases that regulate key biological functions, including gene silencing and cell cycle control. nih.gov The study utilized a genetically modified yeast strain as a screening tool to identify inhibitors. nih.govnih.gov The results indicated that a 4-alkyl or 4-alkylaminobenzoic acid structure is a key motif for Sir2p inhibitory activity. daneshyari.comnih.gov Further investigation revealed that p-TBBA is also a weak but selective inhibitor of the human sirtuin isoform SIRT1. nih.govnih.gov

| Compound | Key Structural Feature | Sir2p Inhibitory Activity | Note |

|---|---|---|---|

| 4-dimethylaminobenzoic acid | 4-alkylaminobenzoic acid | Weak inhibitor | Isolated from Streptomyces sp. and used as a scaffold for further studies. daneshyari.comnih.gov |

| 4-tert-butylbenzoic acid (p-TBBA) | 4-alkylbenzoic acid | Most potent inhibitor among tested compounds | Also found to be a weak, selective inhibitor of human SIRT1. daneshyari.comnih.gov |

Drug Discovery and Development Applications

The structural motif of 4-(4-tert-butylphenyl)benzoic acid has proven to be a valuable scaffold in medicinal chemistry, contributing to the development of new therapeutic agents and the investigation of biological mechanisms. Its utility spans from being a fundamental building block for pharmaceutical candidates to aiding in the study of lipid-lowering agents and understanding the photochemistry of related compounds.

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The biphenyl (B1667301) core with the carboxylic acid functionality and the tert-butyl group provides a unique combination of rigidity, lipophilicity, and a reactive handle for further chemical modifications.

One notable application of this compound is in the synthesis of novel anti-inflammatory agents. For instance, it has been used as a precursor in the synthesis of a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives. In this synthetic route, 4-tert-butylbenzoic acid is coupled with tert-butyl 2-aminophenylcarbamate in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) to yield the corresponding benzamido derivative. nih.gov The resulting compound, tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate, has been evaluated for its anti-inflammatory properties. nih.gov

The general synthetic scheme for such derivatives is presented below:

| Reactant 1 | Reactant 2 | Coupling Agents | Product |

| 4-tert-Butylbenzoic acid | tert-Butyl 2-aminophenylcarbamate | EDCI, HOBt, DIPEA | tert-Butyl 2-(4-tert-butylbenzamido)phenylcarbamate nih.gov |

This demonstrates the role of this compound as a key building block in creating new chemical entities with potential for further development in the pharmaceutical industry.

The compound this compound is structurally related to the lipid-lowering agent Lifibrol. Mechanistic studies of Lifibrol have provided valuable insights into novel pathways for managing dyslipidemia, distinguishing its mode of action from established drug classes like statins and fibrates.

Lifibrol has been shown to be a potent agent for reducing total and low-density lipoprotein (LDL) cholesterol. nih.gov Its mechanism of action is multifaceted and includes:

Enhanced LDL Catabolism : Lifibrol promotes the breakdown of LDL particles by stimulating LDL receptor activity in a manner that is independent of intracellular sterol levels. nih.gov

Reduced Cholesterol Absorption : It interferes with the uptake of cholesterol from the intestine. nih.gov

Decreased Hepatic Cholesterol Biosynthesis : Lifibrol modestly inhibits the production of cholesterol in the liver. nih.gov

A comparative study with pravastatin, an HMG-CoA reductase inhibitor, revealed that while both drugs effectively lower LDL cholesterol, their underlying mechanisms differ significantly. While pravastatin primarily and potently inhibits endogenous sterol synthesis, Lifibrol's effect on this pathway is less pronounced. Instead, Lifibrol was found to increase the fractional synthesis and production of very-low-density lipoprotein (VLDL) apolipoprotein B, a characteristic not observed with pravastatin. These distinct actions suggest that Lifibrol represents a different class of lipid-lowering drugs, making it a model compound for the development of new therapeutic strategies targeting lipid metabolism.

The key mechanistic differences are summarized in the table below:

| Mechanism of Action | Lifibrol | Pravastatin |

| LDL Cholesterol Reduction | Significant | Significant |

| Endogenous Sterol Synthesis | Slight decrease | Potent inhibition |

| LDL Receptor Activity | Sterol-independent stimulation nih.gov | Sterol-dependent upregulation |

| Cholesterol Absorption | Reduced nih.gov | No direct effect |

| VLDL ApoB Production | Increased | Unchanged |

These findings underscore the importance of the chemical scaffold, exemplified by compounds like this compound, in the design of agents that modulate lipid metabolism through novel pathways.

The photochemical properties and UV-absorption mechanisms of benzoic acid and its derivatives are of significant interest, particularly in the context of photostability and photosensitization. The presence of the 4-tert-butylphenyl group in esters of this compound influences their electronic structure and, consequently, their interaction with ultraviolet radiation.

Benzoic acid and its esters typically exhibit characteristic absorption bands in the UV spectrum. These are often referred to as the B-band and C-band, arising from π-π* transitions within the benzene (B151609) ring and the carbonyl group. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic rings.

While specific photochemical studies on esters of this compound are not extensively detailed in the available literature, insights can be drawn from related structures. For example, studies on other substituted benzoic acid esters provide a framework for understanding their potential behavior. The introduction of an alkyl group like tert-butyl can cause a bathochromic (red) shift in the absorption maxima.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(4-tert-Butylphenyl)benzoic acid and for monitoring the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum typically shows characteristic signals corresponding to the aromatic protons and the protons of the tert-butyl group. rsc.orgchemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as doublets at approximately 8.04 ppm and 7.49 ppm, while the nine equivalent protons of the tert-butyl group produce a singlet at around 1.35 ppm. rsc.org These distinct chemical shifts are instrumental in confirming the substitution pattern of the benzene (B151609) rings and the presence of the tert-butyl group.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. rsc.orgrsc.org In CDCl₃, the spectrum of this compound exhibits signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the tert-butyl group. rsc.org The quaternary carbon of the tert-butyl group and the methyl carbons show distinct resonances, further confirming the compound's structure. rsc.org Researchers utilize both ¹H and ¹³C NMR to monitor the conversion of starting materials and the formation of this compound during synthesis, ensuring the reaction has gone to completion and that the correct isomer has been formed. rsc.orgnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) | Description | Reference |

| ¹H | ~8.04 | Aromatic protons (d, J = 8.5 Hz, 2H) | rsc.org |

| ¹H | ~7.49 | Aromatic protons (d, J = 8.5 Hz, 2H) | rsc.org |

| ¹H | ~1.35 | tert-Butyl protons (s, 9H) | rsc.org |

| ¹³C | ~172.4 | Carboxylic acid carbon | rsc.org |

| ¹³C | ~150.2 | Aromatic carbon | rsc.org |

| ¹³C | ~130.1 | Aromatic carbon | rsc.org |

| ¹³C | ~129.1 | Aromatic carbon | rsc.org |

| ¹³C | ~125.6 | Aromatic carbon | rsc.org |

| ¹³C | ~40.6 | Quaternary tert-butyl carbon | rsc.org |

| ¹³C | ~31.3 | Methyl carbons of tert-butyl group | rsc.org |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (e.g., LC-ESI-MS, MALDI-TOF MS) for Identification and Metabolite Profiling

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for identifying related compounds and potential metabolites.

LC-ESI-MS: Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is frequently employed for the analysis of this compound. chemicalbook.comvu.edu.au This technique allows for the separation of the compound from a mixture followed by its ionization and detection. In negative ion mode, this compound is readily detected as the deprotonated molecule [M-H]⁻. rsc.orguni.lu This method is particularly useful for confirming the presence of the compound in complex matrices and can be adapted for quantitative analysis. vu.edu.aupsu.edu

MALDI-TOF MS: While less commonly reported specifically for this compound, Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a valuable technique for the analysis of non-volatile and thermally labile molecules, and could be applied to study derivatives or complexes of this compound.

The predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex samples using ion mobility-mass spectrometry. uni.lu For instance, the predicted CCS for the [M-H]⁻ adduct is 164.3 Ų. uni.lu

Crystallographic Techniques for Atomic-Level Structure Determination

Crystallographic methods provide precise information about the three-dimensional arrangement of atoms in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of this compound and for its separation from reaction byproducts and other impurities. sielc.comekb.eg High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for this purpose. calpaclab.comshodex.comhelixchrom.com

Reverse-phase HPLC methods, often utilizing C18 columns, are effective for the separation and quantification of this compound. sielc.comglsciences.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comglsciences.com The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and purity assessment. Gradient elution can be employed to separate a wide range of related impurities. ekb.eg HPLC methods can be scaled up for preparative separation to isolate pure this compound. sielc.com

Thermal Analysis Techniques for Phase Behavior and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of this compound as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other phase transitions of the compound. researchgate.net this compound exhibits a sharp endothermic peak corresponding to its melting point, which is typically in the range of 162-165 °C. chemicalbook.com The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the compound. By heating a sample at a constant rate and monitoring its weight change, the decomposition temperature can be determined. researchgate.net This information is valuable for understanding the compound's stability under thermal stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-tert-Butylphenyl)benzoic Acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling between 4-tert-butylphenylboronic acid and a benzoic acid derivative, followed by carboxylation. Key steps include palladium-catalyzed cross-coupling and acid hydrolysis. Purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). Purity ≥95% is achievable via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.8–7.2 ppm, with tert-butyl protons at δ 1.3 ppm. ¹³C NMR confirms the carboxylic acid (δ ~168 ppm) and tert-butyl (δ 31–34 ppm) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .

- Mass Spectrometry : ESI-MS (negative mode) gives [M-H]⁻ at m/z 253 .

Q. How is this compound utilized as a ligand or intermediate in coordination chemistry?

- Methodological Answer : Its carboxylic acid group enables coordination to metal centers (e.g., Zn²⁺, Cu²⁺) for MOF synthesis. Reaction conditions (pH, solvent polarity) must be optimized to prevent proton competition. For example, in DMF/water at pH 6–7, the deprotonated form binds metals, confirmed by X-ray crystallography .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from rotamers or impurities. Use variable-temperature NMR to assess dynamic effects: cooling to –40°C in DMF-d7 can simplify splitting. Compare experimental data with DFT-calculated shifts (B3LYP/6-31G* basis set) . For impurities, employ LC-MS with ion trap detection to identify byproducts .

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. The tert-butyl group directs electrophiles to the para position of the benzoic acid ring. Solvent effects (e.g., toluene vs. DMSO) are modeled using COSMO-RS to optimize reaction pathways .

Q. How can derivatives of this compound be designed for enhanced bioactivity (e.g., antimicrobial)?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position of the benzoic acid ring to increase membrane permeability. Synthesize amide derivatives via EDC/HOBt coupling with primary amines. Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using microbroth dilution (MIC assays) .

Q. What experimental controls are critical when studying the compound’s role in enzyme inhibition assays?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。